molecular formula C14H14F6N2O B6344758 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine CAS No. 1240567-35-4

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine

Cat. No. B6344758
CAS RN: 1240567-35-4
M. Wt: 340.26 g/mol
InChI Key: WHJQNVUBHSOTRI-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,5-Bis(trifluoromethyl)benzoic acid . This acid is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .


Synthesis Analysis

While specific synthesis methods for “1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine” are not available, 3,5-Bis(trifluoromethyl)benzoyl chloride, a related compound, has been used in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine has been extensively studied for its various applications in scientific research. It has been used as a building block for the synthesis of various biologically active compounds, such as drugs and drug-like molecules. It has also been used as a reagent in the synthesis of polymers and other materials. Furthermore, it has been used as a catalyst in organic synthesis, as well as in the preparation of various organofluorine compounds.

Advantages and Limitations for Lab Experiments

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine has several advantages and limitations for use in lab experiments. One of the main advantages is its high solubility in a variety of organic solvents, making it easy to work with in laboratory settings. Additionally, it is relatively stable and has a low melting point, making it suitable for use in a variety of reactions. However, it is also relatively expensive and may require special handling, such as wearing protective clothing and using appropriate safety equipment.

Future Directions

For research on this compound include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its synthesis and use in various laboratory experiments is needed to explore its potential applications. Other potential future directions include the development of new derivatives of 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine, as well as the development of new methods for its synthesis and use in various laboratory experiments.

Synthesis Methods

1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 3-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is typically carried out in an aqueous medium, such as water or an aqueous solution of an organic solvent. The reaction is typically carried out at room temperature and the resulting product is then isolated and purified by recrystallization or column chromatography.

Safety and Hazards

The safety data sheet for 3,5-Bis(trifluoromethyl)benzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2O/c1-8-7-22(3-2-21-8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJQNVUBHSOTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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